molecular formula C30H49BrO3 B14289012 Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester CAS No. 138621-85-9

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester

Cat. No.: B14289012
CAS No.: 138621-85-9
M. Wt: 537.6 g/mol
InChI Key: ZBZAJDMUKZNNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is an organic compound that belongs to the class of esters It is characterized by a long-chain fatty acid (docosanoic acid) esterified with a 2-(4-bromophenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of docosanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Reactants: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

    Catalyst: Sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous toluene or dichloromethane.

    Temperature: Reflux conditions (80-110°C).

    Duration: Several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process under milder conditions and with easier catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Hydrolysis: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

    Reduction: Docosanoic acid and 2-(4-bromophenyl)-2-hydroxyethyl ester.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is used as a building block for the synthesis of more complex molecules. Its bromine-substituted phenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of long-chain fatty acid esters on cellular processes. Its structural similarity to natural fatty acid esters makes it a useful tool for investigating lipid metabolism and signaling pathways.

Medicine

This compound may have potential applications in drug delivery systems. Its long hydrophobic chain can facilitate the incorporation of hydrophobic drugs into lipid-based delivery vehicles, enhancing their bioavailability and stability.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique structural properties can impart desirable characteristics to these products, such as enhanced thermal stability and reduced friction.

Mechanism of Action

The mechanism by which docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The bromine-substituted phenyl group can also participate in specific interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Docosanoic acid, 2-oxoethyl ester: Lacks the bromine-substituted phenyl group, making it less versatile for further functionalization.

    Docosanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    Docosanoic acid, 2-(4-methylphenyl)-2-oxoethyl ester: Contains a methyl group instead of bromine, leading to different chemical and physical properties.

Uniqueness

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

138621-85-9

Molecular Formula

C30H49BrO3

Molecular Weight

537.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] docosanoate

InChI

InChI=1S/C30H49BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)34-26-29(32)27-22-24-28(31)25-23-27/h22-25H,2-21,26H2,1H3

InChI Key

ZBZAJDMUKZNNDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.